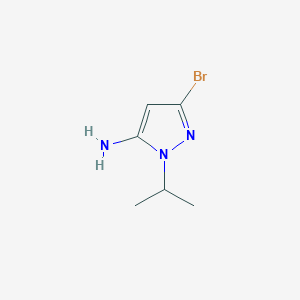

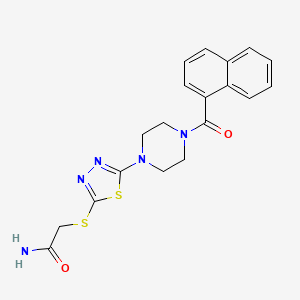

![molecular formula C16H14N4O2S B2378489 N-([2,3'-联吡啶]-5-基甲基)吡啶-3-磺酰胺 CAS No. 2034401-41-5](/img/structure/B2378489.png)

N-([2,3'-联吡啶]-5-基甲基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide” is a chemical compound that is part of the sulfonamide group . Sulfonamides are an important class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .

Molecular Structure Analysis

The molecular structure of sulfonamides, including “N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide”, is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide” include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another reaction involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .

Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides, including “N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide”, are characterized by their organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are not readily biodegradable and have potential to cause various unfavorable side effects .

科学研究应用

合成和化学性质

几项研究集中在开发磺酰胺的合成方法,包括与 N-([2,3'-联吡啶]-5-基甲基)吡啶-3-磺酰胺相关的合成方法。Han 等人 (2010) 描述了在 CuI 和 1,3-二(吡啶-2-基)丙烷-1,3-二酮催化下 3-溴吡啶和磺酰胺的交叉偶联,在特定条件下以良好至优异的产率生成 N-(3-吡啶基)-取代的仲磺酰胺和叔磺酰胺 (Han,2010)。Ghattas 等人 (2014) 报告了 N-(2-(吡啶-2-基)乙基)磺酰胺的无溶剂微波辅助制备,突出了含氮杂环和磺酰胺在化学和制药工业中的作用 (Ghattas 等,2014)。

药用应用

Ijuomah 等人 (2022) 探索了磺酰胺衍生物(如 N-吡啶-3-基-苯磺酰胺)的抗菌活性,他们证明了对各种细菌菌株具有显着的抗菌效果,表明了其在制药应用中的潜力 (Ijuomah、Ike 和 Obi,2022)。

作用机制

Target of Action

The primary targets of N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide interacts with its targets by acting as a competitive inhibitor . It binds to the active sites of the enzymes, thereby preventing the normal substrates from interacting with these enzymes. This results in the inhibition of the enzymes’ activities, leading to the disruption of the biological processes they are involved in .

Biochemical Pathways

The compound affects the folic acid metabolism cycle in bacteria by inhibiting the enzyme dihydropteroate synthetase . This prevents the bacteria from synthesizing folic acid, which is essential for their growth and reproduction . On the other hand, by inhibiting carbonic anhydrase, the compound disrupts the regulation of acid-base balance in the body .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of essential biological processes in bacteria, leading to their inability to grow and reproduce . In humans, the inhibition of carbonic anhydrase can lead to changes in the acid-base balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution in the body .

安全和危害

Sulfonamides, including “N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide”, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

未来方向

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

生化分析

Cellular Effects

Sulfonamides are known to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Sulfonamides are known to inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle

Dosage Effects in Animal Models

Sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria

Metabolic Pathways

Pyridine and its derivatives are known to be involved in numerous oxidation–reduction processes

Transport and Distribution

The electron transport properties of pyridine-functionalized fullerene derivatives in inverted perovskite solar cells have been studied

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms

属性

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-23(22,15-4-2-8-18-12-15)20-10-13-5-6-16(19-9-13)14-3-1-7-17-11-14/h1-9,11-12,20H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHORLVKXTAZCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2378406.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)

![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2378413.png)

![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)

![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)